molecular formula C13H12FNO4S2 B4426024 3-(4-FLUOROPHENYL)-2-[(2-THIENYLSULFONYL)AMINO]PROPANOIC ACID

3-(4-FLUOROPHENYL)-2-[(2-THIENYLSULFONYL)AMINO]PROPANOIC ACID

Cat. No.: B4426024
M. Wt: 329.4 g/mol
InChI Key: FBGKILFFMQHQCM-UHFFFAOYSA-N
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Description

3-(4-FLUOROPHENYL)-2-[(2-THIENYLSULFONYL)AMINO]PROPANOIC ACID is a synthetic organic compound that features a fluorophenyl group and a thienylsulfonylamino group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-FLUOROPHENYL)-2-[(2-THIENYLSULFONYL)AMINO]PROPANOIC ACID typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the fluorophenyl intermediate: This can be achieved by fluorination of a suitable phenyl precursor.

    Introduction of the thienylsulfonylamino group: This step may involve sulfonylation of a thienylamine derivative.

    Coupling reactions: The final step would involve coupling the fluorophenyl and thienylsulfonylamino intermediates to the propanoic acid backbone under specific reaction conditions such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thienylsulfonylamino group.

    Reduction: Reduction reactions could target the fluorophenyl group or the sulfonyl group.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dehalogenated or desulfonylated products.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand or catalyst in various organic reactions.

    Materials Science: Potential use in the development of novel materials with unique properties.

Biology

    Biochemical Studies: May be used as a probe or inhibitor in biochemical assays.

Medicine

    Drug Development:

Industry

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(4-FLUOROPHENYL)-2-[(2-THIENYLSULFONYL)AMINO]PROPANOIC ACID would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-CHLOROPHENYL)-2-[(2-THIENYLSULFONYL)AMINO]PROPANOIC ACID
  • 3-(4-BROMOPHENYL)-2-[(2-THIENYLSULFONYL)AMINO]PROPANOIC ACID
  • 3-(4-METHOXYPHENYL)-2-[(2-THIENYLSULFONYL)AMINO]PROPANOIC ACID

Uniqueness

The presence of the fluorophenyl group in 3-(4-FLUOROPHENYL)-2-[(2-THIENYLSULFONYL)AMINO]PROPANOIC ACID may impart unique properties such as increased metabolic stability, enhanced binding affinity to molecular targets, and improved pharmacokinetic profiles compared to its analogs with different substituents.

Properties

IUPAC Name

3-(4-fluorophenyl)-2-(thiophen-2-ylsulfonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO4S2/c14-10-5-3-9(4-6-10)8-11(13(16)17)15-21(18,19)12-2-1-7-20-12/h1-7,11,15H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGKILFFMQHQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC(CC2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-FLUOROPHENYL)-2-[(2-THIENYLSULFONYL)AMINO]PROPANOIC ACID
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3-(4-FLUOROPHENYL)-2-[(2-THIENYLSULFONYL)AMINO]PROPANOIC ACID
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3-(4-FLUOROPHENYL)-2-[(2-THIENYLSULFONYL)AMINO]PROPANOIC ACID
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3-(4-FLUOROPHENYL)-2-[(2-THIENYLSULFONYL)AMINO]PROPANOIC ACID
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3-(4-FLUOROPHENYL)-2-[(2-THIENYLSULFONYL)AMINO]PROPANOIC ACID
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3-(4-FLUOROPHENYL)-2-[(2-THIENYLSULFONYL)AMINO]PROPANOIC ACID

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